2,7-Dibromo-9-octyl-9H-carbazole

Vue d'ensemble

Description

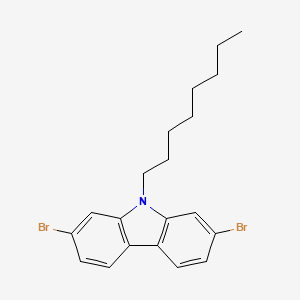

2,7-Dibromo-9-octyl-9H-carbazole is an organic compound with the molecular formula C20H23Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. The compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and an octyl group at the 9 position of the carbazole ring. This structural modification imparts unique properties to the compound, making it useful in various scientific and industrial applications .

Mécanisme D'action

Target of Action

The primary target of 2,7-Dibromo-9-octyl-9H-carbazole (27-BCZ) is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons. This receptor has been shown to regulate xenobiotic-metabolizing enzymes such as cytochrome P450 .

Mode of Action

27-BCZ interacts with its target, AhR, and induces the expression of cyp1a1 and cyp1b1 , two classical downstream genes of AhR . These genes encode enzymes involved in the metabolism of xenobiotics and endogenous compounds. The interaction of 27-BCZ with AhR and the subsequent changes in gene expression suggest that 27-BCZ may have dioxin-like AhR activity .

Biochemical Pathways

The activation of AhR by 27-BCZ affects the xenobiotic metabolism pathway . This pathway involves the transformation of fat-soluble xenobiotics into water-soluble compounds that can be excreted from the body. The induction of cyp1a1 and cyp1b1 by 27-BCZ suggests that this compound may influence the metabolism and clearance of other xenobiotics and endogenous compounds .

Result of Action

At the cellular level, exposure to 27-BCZ has been shown to interfere with myogenesis, the formation of muscular tissue . In C2C12 cells, a model for muscle development, 27-BCZ exposure resulted in fewer, thinner, shorter, and less organized myotubes compared to control cells . The number of nuclei in the myotube and the fusion index were also decreased . These results suggest that 27-BCZ may have detrimental effects on muscle development.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 27-BCZ. For instance, the compound’s lipophilic nature suggests that it may accumulate in fatty tissues, potentially leading to prolonged exposure and effects. Additionally, the compound’s bromine atoms may participate in halogen bonding, which could influence its interactions with biological targets

Analyse Biochimique

Biochemical Properties

It is known that the compound forms a segregating bilayer, isolating rows of carbazole units . The carbazole moieties are engaged in offset π–π interactions .

Molecular Mechanism

It is known that the compound forms a segregating bilayer, isolating rows of carbazole units . The carbazole moieties are engaged in offset π–π interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9-octyl-9H-carbazole typically involves the bromination of 9-octylcarbazole. The process can be summarized as follows:

Starting Material: 9-octylcarbazole.

Bromination: The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.

Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 7 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Bromination: Using industrial-grade bromine or N-bromosuccinimide.

Optimization: Reaction conditions are optimized for yield and purity, including temperature control and solvent recycling.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

2,7-Dibromo-9-octyl-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted carbazole derivatives .

Applications De Recherche Scientifique

2,7-Dibromo-9-octyl-9H-carbazole has a wide range of applications in scientific research, including:

Photovoltaics: The compound is employed in the development of organic photovoltaic cells (OPVs) due to its excellent charge transport properties.

Material Science: It is used in the synthesis of novel materials with unique optoelectronic properties.

Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug development.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,7-Dibromo-9H-carbazole: Lacks the octyl group, resulting in different solubility and electronic properties.

2,7-Dibromo-9-heptadecanylcarbazole: Similar structure but with a longer alkyl chain, affecting its solubility and material properties.

Uniqueness

2,7-Dibromo-9-octyl-9H-carbazole is unique due to the presence of the octyl group, which enhances its solubility in organic solvents and improves its processability in various applications. The bromine atoms at the 2 and 7 positions also provide reactive sites for further functionalization, making it a versatile building block in organic synthesis .

Activité Biologique

2,7-Dibromo-9-octyl-9H-carbazole (DBOC) is a brominated carbazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- CAS Number : 726169-75-1

- Structural Features : The presence of bromine atoms at the 2 and 7 positions enhances the compound's reactivity and biological activity. The octyl group contributes to its solubility and interaction with lipid membranes, facilitating its incorporation into biological systems.

Anticancer Properties

DBOC has shown promising anticancer potential through various mechanisms:

- Apoptosis Induction : DBOC can modulate the activity of the p53 protein, a crucial regulator of the cell cycle and apoptosis. By influencing p53 pathways, DBOC can promote programmed cell death in cancer cells, making it a candidate for anticancer therapies .

- Cell Viability Studies : In vitro studies have demonstrated that DBOC exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). These studies indicate a structure-activity relationship where variations in substituents affect cytotoxicity levels .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 | 15 | Significant reduction in cell viability observed |

| MCF-7 | 20 | Induced apoptosis confirmed via flow cytometry |

Antimicrobial Activity

DBOC also exhibits antimicrobial properties against various bacterial strains:

- Mechanism of Action : The compound enhances membrane permeability and may interact with bacterial DNA gyrase, leading to increased reactive oxygen species (ROS) within bacterial cells .

- In Vitro Studies : DBOC has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. Notably, compounds with bromine substitutions exhibited stronger antibacterial activity compared to those with other halogens .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

The biological activity of DBOC can be attributed to several key mechanisms:

- Interaction with Cytochrome P450 Enzymes : DBOC binds to cytochrome P450 enzymes, which are vital for drug metabolism. This binding can inhibit or modulate enzyme activity, affecting drug efficacy and toxicity profiles.

- Subcellular Localization : DBOC is primarily localized in the endoplasmic reticulum and mitochondria, where it influences metabolic processes and enzyme activities critical for cellular homeostasis.

- Metabolic Pathways : The compound undergoes biotransformation mediated by cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities.

Study on Anticancer Effects

A recent study evaluated the cytotoxicity of DBOC against several cancer cell lines:

- Methodology : Various concentrations of DBOC were applied to cultured cells over 48 hours, followed by viability assays.

- Results : The study found that DBOC significantly reduced cell viability in a dose-dependent manner, particularly in HepG2 cells.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial effects of DBOC:

- Methodology : Disk diffusion assays were employed to assess the antibacterial activity against selected strains.

- Results : DBOC demonstrated significant zones of inhibition against both Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

Propriétés

IUPAC Name |

2,7-dibromo-9-octylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-13-15(21)8-10-17(19)18-11-9-16(22)14-20(18)23/h8-11,13-14H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRVHDUHAVNFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736144 | |

| Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726169-75-1 | |

| Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9-n-octylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole?

A1: The crystal structure of this compound is characterized by distinct features. Firstly, the octyl chains adopt an anti conformation, leading to the formation of segregating bilayers that separate rows of carbazole units []. These carbazole units engage in offset π–π interactions, with a minimum centroid-to-centroid distance of 4.2822 (11) Å []. This specific arrangement enables the methylene group directly connected to the nitrogen atom to participate in two short C—H⋯π interactions with a neighboring carbazole unit []. Additionally, one of the bromine atoms exhibits a short contact of 3.5475 (3) Å with a symmetry-related bromine atom, significantly shorter than the sum of their van der Waals radii (3.70 Å) [].

Q2: How does incorporating this compound into polymers affect the performance of polymer solar cells?

A2: Research indicates that incorporating multiple 2,7-linked carbazole units into a polymer backbone can negatively impact the performance of bulk-heterojunction polymer solar cells []. While a polymer containing a single this compound unit coupled with 4,7-di(2,5-thiophene)-5,6-dioctyloxy-2,1,3-Benzothiadiazole (HXS-1) achieved a power conversion efficiency of over 5.4%, adding more carbazole units drastically reduced efficiency to 0.43% (HXS-2) and 0.23% (HXS-3) []. This decrease is attributed to increased torsion angles within the polymer backbone, disrupting the coplanarity necessary for efficient electron delocalization and charge transport [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.